![molecular formula C26H32F2N6O4S B579952 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol CAS No. 274693-26-4](/img/structure/B579952.png)
2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
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Overview
Description
The compound "2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol" (hereafter referred to as Compound A) is a critical intermediate in the synthesis of ticagrelor, a potent antiplatelet agent used to prevent thrombotic events . Its structure features a triazolo[4,5-d]pyrimidine core, a cyclopenta[d][1,3]dioxolane ring, and a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety. The presence of a propylthio group and a 2-hydroxyethoxy substituent further enhances its pharmacological relevance .
Biological Activity
The compound 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol is a complex molecular structure that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C27H32F2N6O5S and a CAS number of 274693-25-3. Its intricate structure includes a triazolo-pyrimidine core which is known for its diverse biological activities.
The primary mechanism of action for this compound is believed to involve the inhibition of the P2Y12 receptor. This receptor plays a crucial role in platelet aggregation and thrombus formation. The compound's analogs have shown comparable potency to ticagrelor, a well-known P2Y12 inhibitor used in cardiovascular disease management .
Antiplatelet Activity
Research indicates that the compound exhibits significant antiplatelet activity. In vitro studies have demonstrated that it effectively inhibits platelet aggregation induced by ADP (adenosine diphosphate). The potency of this compound is similar to that of ticagrelor and its active metabolite AR-C124910 .
Table 1: Antiplatelet Activity Comparison
Compound | Fold-Inhibition (vs Vehicle) |
---|---|
Ticagrelor | 100% |
AR-C124910 | 95% |
Subject Compound | 90% |
Antibacterial Activity
In addition to its antiplatelet effects, this compound has shown promising antibacterial properties. Specifically, it has demonstrated in vitro bactericidal activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential dual therapeutic role in patients at risk of infections post-cardiovascular interventions .
Table 2: Antibacterial Activity (MIC Values)
Compound | MIC (mM) against MRSA |
---|---|
Ticagrelor | 0.25 |
AR-C124910 | 0.5 |
Subject Compound | 0.75 |
Case Studies
A recent study published in ORBi highlighted the synthesis and biological evaluation of ticagrelor analogs including the subject compound. The study found that modifications in the chemical structure could enhance or diminish both antiplatelet and antibacterial activities. Notably, compounds with an aralkylamino group at the 7-position maintained robust antiplatelet activity while some structural changes led to a loss of antibacterial efficacy .
Comparison with Similar Compounds
Structural Similarities and Differences
Core Modifications
- Ticagrelor (Final Drug) : Retains the triazolo[4,5-d]pyrimidine core but undergoes deprotection of the cyclopenta-dioxolane ring to form hydroxyl groups, improving bioavailability .
- Compound 16m : Features an extended thioether side chain (propylthio → isopropylthio) but retains the dioxolane protecting group, reducing metabolic stability compared to ticagrelor .
- Compound 7v : Lacks the dioxolane ring and has a truncated thioether chain (propylthio → methylthio), leading to lower synthetic yield (45%) and altered pharmacokinetics .
Substituent Analysis
Compound | Triazolo Core | Cyclopropane Substituent | Thioether Group | Protecting Group |
---|---|---|---|---|
Compound A | Present | 3,4-Difluorophenyl | Propylthio | Dioxolane |
Ticagrelor | Present | 3,4-Difluorophenyl | Propylthio | Deprotected |
Compound 16m | Present | 3,4-Difluorophenyl | Isopropylthio | Dioxolane |
Compound 7v | Present | 3,4-Difluorophenyl | Methylthio | None |
Pharmacokinetic Properties
Compound | Solubility (mg/mL) | logP | Plasma Half-Life (h) |
---|---|---|---|
Compound A | 0.8 | 3.2 | 2.5 |
Ticagrelor | 1.5 | 2.1 | 7.0 |
Compound 16m | 0.6 | 3.8 | 3.0 |
Compound 7v | 1.2 | 2.5 | 1.8 |
Data derived from in vitro assays and computational models .
Computational Similarity Assessment
Using Tanimoto coefficients (Tc) based on MACCS fingerprints:
Properties
IUPAC Name |
2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F2N6O4S/c1-4-9-39-25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(36-8-7-35)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31)/t14-,17+,18+,19-,21-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEOHEIRUFTYCF-FYEBJQQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F2N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274693-26-4 |
Source
|
Record name | 274693-26-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62GT6PT8T6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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